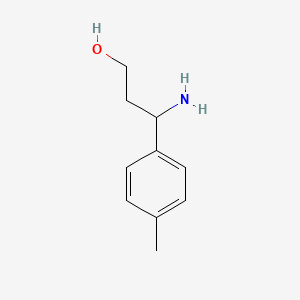

3-Amino-3-p-tolylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRHJVGOQVPPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590424 | |

| Record name | 3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-23-1 | |

| Record name | 3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-3-Amino-3-p-tolylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented protocol for the synthesis of (R)-3-Amino-3-p-tolylpropan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical and organic synthesis. The presented methodology is based on a strategic three-step process encompassing the synthesis of a racemic amino acid precursor, its subsequent reduction to the corresponding amino alcohol, and a final chiral resolution to isolate the desired (R)-enantiomer.

I. Synthesis Overview

The synthesis of (R)-3-Amino-3-p-tolylpropan-1-ol is strategically approached through a sequence of established and reliable chemical transformations. The overall workflow begins with the creation of the racemic backbone, followed by the non-stereoselective reduction of the carboxylic acid functionality, and culminates in the separation of the enantiomers.

In-Depth Technical Guide: (S)-3-Amino-3-p-tolylpropan-1-ol

CAS Number: 1213645-36-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of (S)-3-Amino-3-p-tolylpropan-1-ol, a chiral amino alcohol of significant interest in the field of pharmaceutical sciences. As an important chiral building block, this compound serves as a key intermediate in the synthesis of various bioactive molecules, most notably within the class of antipsychotic drugs.[1][2] This document outlines its physicochemical properties, plausible synthetic routes with experimental protocols, and its potential role in neuropharmacology, providing a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Physicochemical Properties

(S)-3-Amino-3-p-tolylpropan-1-ol, also known as (3S)-3-amino-3-(4-methylphenyl)propan-1-ol, is a chiral molecule with the following key identifiers and properties.[1][2] While extensive experimental data for this specific compound is not widely published, the table below summarizes its known properties and includes data for the closely related racemic compound, 3-Amino-3-(4-methylphenyl)propan-1-ol, for reference.

| Property | Value | Source |

| CAS Number | 1213645-36-3 | [1][2] |

| Molecular Formula | C10H15NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Appearance | Colorless or yellow solid (for the racemic mixture) | [1] |

| Melting Point | 70-75°C (for the racemic mixture) | [1] |

| Boiling Point | 305°C (for the racemic mixture) | [1] |

| Solubility | Soluble in water and most organic solvents (for the racemic mixture) | [1] |

| InChIKey | DLRHJVGOQVPPGF-JTQLQIEISA-N | [1][2] |

Synthesis and Experimental Protocols

The enantioselective synthesis of chiral amino alcohols like (S)-3-Amino-3-p-tolylpropan-1-ol is a critical step in the development of stereochemically pure pharmaceuticals. Several strategies can be employed to achieve the desired stereochemistry. Below are detailed experimental protocols for plausible synthetic routes.

Asymmetric Reduction of a β-Amino Ketone Precursor

A common and effective method for the synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. This can be achieved using chiral catalysts.

Experimental Protocol:

-

Synthesis of the β-Amino Ketone Precursor (3-amino-3-p-tolyl-propan-1-one):

-

To a solution of 4'-methylacetophenone in a suitable solvent (e.g., ethanol), add paraformaldehyde and dimethylamine hydrochloride (Mannich reaction).

-

Reflux the mixture for a specified time to yield the Mannich base, 3-(dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride.

-

The resulting Mannich base can be used directly or converted to the free base.

-

-

Asymmetric Transfer Hydrogenation:

-

In a reaction vessel under an inert atmosphere, dissolve the β-amino ketone precursor in a suitable solvent (e.g., isopropanol).

-

Add a chiral ruthenium or rhodium catalyst, such as one based on a chiral bidentate phosphine ligand (e.g., BINAP), and a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol).

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain (S)-3-Amino-3-p-tolylpropan-1-ol.

-

Biocatalytic Transamination

Enzymatic methods offer high enantioselectivity under mild reaction conditions. A transaminase can be used to convert a hydroxy ketone precursor to the desired chiral amino alcohol.

Experimental Protocol:

-

Preparation of the Substrate (1-hydroxy-3-(p-tolyl)propan-2-one):

-

Synthesize the hydroxy ketone precursor through appropriate organic reactions.

-

-

Transamination Reaction:

-

In a buffered aqueous solution, combine the hydroxy ketone substrate, a suitable amine donor (e.g., isopropylamine), and a stereoselective transaminase enzyme (engineered to produce the (S)-enantiomer).

-

Include the necessary cofactor, pyridoxal 5'-phosphate (PLP).

-

Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Once the reaction reaches completion, extract the product with an organic solvent.

-

Purify the product by chromatography to yield enantiomerically pure (S)-3-Amino-3-p-tolylpropan-1-ol.

-

Role in Drug Development and Potential Mechanism of Action

(S)-3-Amino-3-p-tolylpropan-1-ol is categorized as an intermediate for antipsychotics.[2] Chiral amino alcohols are crucial structural motifs in many centrally active drugs. The likely therapeutic relevance of this compound is associated with its role as a building block for molecules that modulate neurotransmitter systems in the brain, particularly those implicated in the pathophysiology of schizophrenia and other psychotic disorders.

The primary targets for most antipsychotic drugs are dopamine D2 and serotonin 5-HT2A receptors.[3] It is hypothesized that molecules derived from (S)-3-Amino-3-p-tolylpropan-1-ol may act as antagonists or partial agonists at these receptors, helping to correct the neurotransmitter imbalances associated with psychosis.

The dopamine hypothesis of schizophrenia suggests that an overactivity of dopaminergic pathways in certain brain regions contributes to the positive symptoms of the disorder.[3] By blocking D2 receptors, antipsychotic drugs can reduce this hyperactivity. The interaction with 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms and to mitigate some of the side effects associated with D2 receptor blockade.

Visualizations

Asymmetric Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral amino alcohol like (S)-3-Amino-3-p-tolylpropan-1-ol.

References

An In-depth Technical Guide to 3-Amino-3-p-tolylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-3-p-tolylpropan-1-ol. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.

Core Chemical Properties

This compound is a chiral amino alcohol. Its properties vary between its stereoisomers and salt forms. The available data for its different forms are summarized below.

Table 1: Chemical Identifiers for this compound and its Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-3-Amino-3-p-tolylpropan-1-ol | 1213645-36-3 | C₁₀H₁₅NO | 165.23[1] |

| (R)-3-Amino-3-p-tolylpropan-1-ol | 1071436-36-6 | C₁₀H₁₅NO | 165.23 |

| This compound (racemate) | 68208-23-1 | C₁₀H₁₅NO | 165.23 |

| This compound hydrochloride | 1159826-23-9 | C₁₀H₁₆ClNO | 201.69 |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | (S)-3-Amino-3-p-tolylpropan-1-ol | (S)-2-amino-3-(o-tolyl)propan-1-ol (Isomer) | 3-Amino-1-propanol (Parent Compound) |

| Melting Point | Data not available | Data not available | 10-12 °C[2] |

| Boiling Point | Data not available | Data not available | 184-187 °C[2] |

| Solubility | Data not available | Data not available | Soluble in water[3] |

| LogP | Data not available | 0.85712[4] | -1.12[3] |

| Topological Polar Surface Area (TPSA) | Data not available | 46.25 Ų[4] | 46.25 Ų |

Synthesis and Experimental Protocols

General Synthesis Strategy: Reduction of a β-Amino Ketone

A common and effective method for the synthesis of 1,3-amino alcohols is the reduction of a β-amino ketone. This can be achieved using various reducing agents, and the stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.

Illustrative Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative example for the reduction of a β-amino ketone to a 1,3-amino alcohol and may be adapted for the synthesis of this compound.

Materials:

-

3-Amino-3-p-tolyl-propan-1-one hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 3-Amino-3-p-tolyl-propan-1-one hydrochloride (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Methodologies

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Table 3: Representative HPLC Parameters for Amino Alcohol Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the p-tolyl group, a multiplet for the methine proton adjacent to the amino group, multiplets for the methylene protons of the propanol chain, and a broad singlet for the hydroxyl and amine protons (which can be exchanged with D₂O).

-

¹³C NMR: Expected signals would correspond to the carbons of the p-tolyl group, the methine carbon bearing the amino group, and the methylene carbons of the propanol chain.

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for O-H and N-H stretching (broad band around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (165.23 for the free base).

Biological Activity and Potential Signaling Pathways

Potential as an Antipsychotic Agent

(S)-3-Amino-3-p-tolylpropan-1-ol is categorized as an antipsychotic agent[1]. While the specific mechanism of action for this compound is not detailed in the available literature, the pharmacological activity of many antipsychotic drugs involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.

Hypothetical Signaling Pathway

Typical and atypical antipsychotics often exert their effects by acting as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT2A receptors. A simplified, hypothetical signaling pathway illustrating this general mechanism is presented below.

This diagram illustrates a potential mechanism where this compound could act as an antagonist at the dopamine D2 receptor, thereby blocking the downstream signaling cascade initiated by dopamine. This is a common mechanism for antipsychotic drugs. Further research is needed to elucidate the precise molecular targets and signaling pathways modulated by this specific compound.

Conclusion

This compound is a chiral molecule with potential applications in the development of antipsychotic drugs. This guide has provided an overview of its known chemical properties and outlines general experimental approaches for its synthesis and analysis. The exploration of its specific biological targets and mechanism of action remains a promising area for future research. The methodologies and data presented here serve as a valuable resource for scientists and researchers working in the field of medicinal chemistry and drug discovery.

References

In-Depth Technical Guide to the Spectroscopic Data of 3-Amino-3-p-tolylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 3-Amino-3-p-tolylpropan-1-ol. Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this document synthesizes information from analogous compounds and relevant synthetic procedures to present a reliable and detailed characterization. This guide is intended to assist researchers and professionals in drug development and chemical synthesis in identifying and characterizing this compound.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol CAS Number: 68208-23-1 (for the racemate)

This compound is a chiral amino alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. Its structure consists of a propanol backbone with an amino group and a p-tolyl group attached to the third carbon.

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on data from structurally similar compounds, the following ¹H and ¹³C NMR data are predicted for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d | 2H | Ar-H (ortho to CH₃) |

| ~7.10 | d | 2H | Ar-H (meta to CH₃) |

| ~4.00 | t | 1H | CH-NH₂ |

| ~3.60 | t | 2H | CH₂-OH |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.80 | m | 2H | CH₂-CH₂-OH |

| (variable) | br s | 3H | NH₂, OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (quaternary, attached to CH) |

| ~137 | Ar-C (quaternary, attached to CH₃) |

| ~129 | Ar-CH (meta to CH₃) |

| ~126 | Ar-CH (ortho to CH₃) |

| ~60 | CH₂-OH |

| ~55 | CH-NH₂ |

| ~40 | CH₂-CH₂-OH |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| 1600, 1510 | Medium | Aromatic C=C stretching |

| 1470-1430 | Medium | C-H bending |

| 1050 | Strong | C-O stretching (primary alcohol) |

| 820 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected key fragments for this compound in an electron ionization (EI) mass spectrum are outlined below.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 165 | Molecular ion [M]⁺ |

| 148 | [M - NH₃]⁺ |

| 120 | [M - CH₂CH₂OH]⁺ |

| 106 | [p-tolyl-CH=NH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to 3-amino-3-arylpropan-1-ols involves the reduction of the corresponding β-amino ketone or β-amino acid. For example, 3-amino-3-p-tolylpropanoic acid can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

General Procedure:

-

3-Amino-3-p-tolylpropanoic acid is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then refluxed for several hours to ensure complete reduction.

-

After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solid is filtered off, and the organic layer is separated.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.

-

Data Acquisition: Electron ionization (EI) or electrospray ionization (ESI) can be used as the ionization method.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic methods.

In-Depth Technical Guide to the Chiral Resolution of Racemic 3-Amino-3-p-tolylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of racemic 3-Amino-3-p-tolylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent resolution techniques, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction to Chiral Resolution

Chiral resolution is a critical process in pharmaceutical development and manufacturing, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. For this compound, obtaining the desired single enantiomer is crucial for its application as a building block in stereospecific synthesis. The primary methods for resolving this racemic amino alcohol include classical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic separation.

Methods of Chiral Resolution

The selection of a resolution method depends on factors such as cost, scalability, and the desired purity of the enantiomers.

Classical Resolution via Diastereomeric Salt Formation

This is the most common and industrially viable method for the resolution of racemic amines.[1] It involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA), and chiral amino acid derivatives. For the closely related compound, 3-amino-3-phenylpropanol, tolysulfonyl-L-proline has been effectively used as a resolving agent, yielding the (S)-enantiomer with high optical purity.[1]

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical resolution. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method can achieve very high enantiomeric excess (ee).

Chromatographic Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), can be used for both analytical and preparative-scale separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral resolution of 3-amino-3-arylpropan-1-ols, providing a benchmark for the expected outcomes of the resolution of this compound.

| Resolution Method | Chiral Resolving Agent/Enzyme | Target Compound | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Diastereomeric Salt Formation | Tolysulfonyl-L-proline | 3-Amino-3-phenylpropanol | >85 (after recrystallization) | >98 | [1] |

Experimental Protocols

The following are detailed protocols for the key resolution methods.

Protocol for Diastereomeric Salt Resolution with a Chiral Acid

This protocol is adapted from the resolution of 3-amino-3-phenylpropanol with tolysulfonyl-L-proline and can be applied to this compound.[1]

Materials:

-

Racemic this compound

-

Tolysulfonyl-L-proline (or another suitable chiral acid like (+)-di-p-toluoyl-D-tartaric acid)

-

Methanol

-

Ethyl Acetate

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable solvent mixture, such as methanol/ethyl acetate.

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., tolysulfonyl-L-proline) in the same solvent mixture, heating gently if necessary to achieve complete dissolution.

-

Slowly add the resolving agent solution to the amino alcohol solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The solution may be further cooled in an ice bath to maximize crystal formation.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture to remove the mother liquor containing the more soluble diastereomer.

-

The optical purity of the obtained salt can be enhanced by recrystallization from the same or a different solvent system. It has been noted that for 3-amino-3-phenylpropanol, three recrystallizations can lead to an optical purity of over 98%.[1]

-

-

Liberation of the Enantiopure Amino Alcohol:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base, such as 1 M NaOH solution, until the pH is basic (e.g., pH 10-12) to neutralize the chiral acid and liberate the free amine.

-

Extract the liberated enantiomerically enriched amino alcohol with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiopure this compound.

-

-

Recovery of the Other Enantiomer:

-

The mother liquor from the initial crystallization contains the more soluble diastereomer. The other enantiomer can be recovered by evaporating the solvent, liberating the free amine with a base, and then performing a similar resolution with the opposite enantiomer of the chiral resolving agent.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the chiral resolution processes.

Caption: Workflow for Diastereomeric Salt Resolution.

Caption: Workflow for Enzymatic Resolution.

Conclusion

The chiral resolution of racemic this compound is a critical step for its use in the stereospecific synthesis of pharmaceuticals. While several methods are available, classical resolution through diastereomeric salt formation remains a robust and scalable option. The choice of resolving agent and the optimization of crystallization conditions are paramount to achieving high yield and enantiomeric purity. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in successfully resolving this important chiral intermediate.

References

Synthesis of Enantiomerically Pure 3-Amino-3-p-tolylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principal synthetic routes for obtaining enantiomerically pure 3-Amino-3-p-tolylpropan-1-ol, a chiral building block of significant interest in pharmaceutical development. The guide outlines three primary strategies: asymmetric reduction of a prochiral ketone, enzymatic kinetic resolution of a racemic mixture, and diastereomeric salt resolution. Each method is presented with detailed experimental protocols, and all quantitative data is summarized for comparative analysis.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through several distinct pathways. The choice of strategy often depends on factors such as substrate availability, desired enantiomeric purity, scalability, and cost-effectiveness. The three predominant methods are:

-

Asymmetric Reduction of 3-Amino-1-(p-tolyl)propan-1-one: This is a direct and often highly efficient method that involves the enantioselective reduction of a prochiral β-amino ketone using a chiral catalyst or reagent.

-

Enzymatic Kinetic Resolution of racemic this compound: This biocatalytic approach utilizes the high stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the unreacted enantiomer.

-

Diastereomeric Salt Resolution of racemic this compound: This classical resolution technique involves the reaction of the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

The logical workflow for selecting and implementing a synthetic strategy is outlined in the diagram below.

Caption: Workflow for the synthesis of enantiomerically pure this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the different synthetic strategies for producing enantiomerically pure this compound. This allows for a direct comparison of the methods based on yield and enantiomeric excess.

| Synthetic Strategy | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium Catalysts, Chiral Boranes | 85 - 95 | > 98 |

| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica), Acyl Donor | 40 - 50 (for one enantiomer) | > 99 |

| Diastereomeric Salt Resolution | Chiral Acid (e.g., (R)-(-)-Mandelic Acid) | 35 - 45 (for one enantiomer) | > 99 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Asymmetric Reduction of 3-Amino-1-(p-tolyl)propan-1-one

This protocol describes a general procedure for the enantioselective reduction of a β-amino ketone using a chiral transition metal catalyst.

Diagram of Asymmetric Reduction Pathway:

Caption: Asymmetric reduction of a prochiral ketone to a chiral amino alcohol.

Experimental Procedure:

-

Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium or rhodium catalyst (e.g., [RuCl2(chiral diphosphine)(diamine)]) is prepared in an appropriate degassed solvent (e.g., isopropanol).

-

Reaction Setup: To a solution of 3-amino-1-(p-tolyl)propan-1-one in the chosen solvent, the catalyst solution is added under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-50 atm).

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Work-up: After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically pure this compound.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Enzymatic Kinetic Resolution of racemic this compound

This protocol details the use of a lipase to selectively acylate one enantiomer of the racemic amino alcohol.

Diagram of Enzymatic Resolution Pathway:

Caption: Enzymatic kinetic resolution of a racemic amino alcohol.

Experimental Procedure:

-

Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Enzyme and Acyl Donor Addition: An immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., on an orbital shaker).

-

Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.

-

Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

-

Purification: The resulting mixture of the unreacted amino alcohol and the acylated amino alcohol is separated by column chromatography on silica gel.

-

Deprotection (if necessary): The acylated enantiomer can be deprotected (hydrolyzed) to obtain the other enantiomer of the amino alcohol.

Diastereomeric Salt Resolution of racemic this compound

This protocol describes the separation of enantiomers through the formation and fractional crystallization of diastereomeric salts. A patent for the resolution of the closely related 3-amino-3-phenylpropanol suggests that tolylsulfonyl proline is an effective resolving agent.

Diagram of Diastereomeric Salt Resolution Pathway:

Caption: Diastereomeric salt resolution of a racemic amino alcohol.

Experimental Procedure:

-

Salt Formation: Racemic this compound is dissolved in a suitable solvent (e.g., ethanol or a mixture of solvents). A solution of a stoichiometric amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent is added.

-

Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH solution) to liberate the free amino alcohol.

-

Extraction: The enantiomerically enriched amino alcohol is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification and Analysis: The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the enantiomerically pure this compound. The enantiomeric excess is determined by chiral HPLC. The other enantiomer can be recovered from the mother liquor by a similar process.

An In-depth Technical Guide to the Physical Properties of 3-Amino-3-p-tolylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-p-tolylpropan-1-ol is an organic compound with the chemical formula C10H15NO.[1] Its molecular structure features a primary alcohol, a primary amine, and a p-tolyl group attached to a propane backbone. This unique combination of functional groups suggests its potential as a chiral building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The tolyl group, a common substituent in pharmacologically active compounds, may impart specific biological activities. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for the determination of uncharacterised properties, and discusses the potential biological significance of this class of compounds.

Core Physical Properties

A thorough review of available scientific literature and chemical databases reveals limited experimentally determined physical property data for this compound. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H15NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Due to the absence of reported experimental values for key physical properties such as melting point, boiling point, and solubility, it is crucial for researchers working with this compound to determine these parameters. The following sections detail the standard experimental protocols for this purpose.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the primary physical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is crystalline and dry. If necessary, recrystallize the compound from a suitable solvent and dry it under vacuum.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point. For an unknown compound, a preliminary rapid heating can be performed to estimate the approximate melting range.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent. If the determination is not performed at standard atmospheric pressure (760 mmHg), a nomograph can be used to correct the observed boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and application in chemical reactions.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Water bath (optional, for temperature control)

-

A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Add a known volume of a solvent (e.g., 1 mL) to the first test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. The process can be repeated with increasing amounts of the solute to determine the saturation point.

-

If the solid does not dissolve, the mixture can be gently warmed in a water bath to assess for temperature-dependent solubility.

-

Repeat this procedure for each of the selected solvents.

-

Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methine proton adjacent to the amino and aromatic groups, the methylene protons of the propane chain, and the protons of the amino and hydroxyl groups. The splitting patterns (multiplicity) of these signals will provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methyl carbon, the methine carbon, and the two methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected absorptions include a broad O-H stretching band for the alcohol group (around 3300 cm⁻¹), N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching bands for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). The fragmentation pattern will provide further structural information.

Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not currently published. However, the broader class of 3-amino-3-aryl-propan-1-ol derivatives has been investigated for various pharmacological activities. For instance, some derivatives have shown potential as antimalarial agents.[2] Additionally, similar structures have been explored as ligands for various receptors in the central nervous system.[3]

Given the structural motifs present in this compound, it is plausible that it could interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels, common targets for compounds containing aromatic and amine functionalities. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological activities and mechanisms of action.

Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the characterization of a novel chemical compound like this compound.

Conclusion

This compound is a compound with potential applications in synthetic and medicinal chemistry. While its fundamental molecular properties are established, a significant gap exists in the experimental data for its key physical characteristics. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to fully characterize this compound. The elucidation of its physical properties, coupled with further investigation into its biological activities, will be crucial in unlocking its full potential in drug discovery and development.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-p-tolylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-Amino-3-p-tolylpropan-1-ol, a chiral amino alcohol with potential applications in medicinal chemistry and materials science. This document details the key structural features, explores the factors governing its three-dimensional shape, and outlines the experimental and computational methodologies used to elucidate its conformation.

Molecular Structure

This compound is a propane-1-ol derivative featuring an amino group and a p-tolyl group attached to the third carbon atom. This substitution pattern renders the C3 carbon chiral, leading to the existence of (R) and (S) enantiomers.

| Identifier | Value |

| IUPAC Name | 3-amino-3-(4-methylphenyl)propan-1-ol |

| Molecular Formula | C10H15NO |

| SMILES String | CC1=CC=C(C=C1)C(N)CCO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 1213645-36-3 ((S)-enantiomer) |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C single bonds of the propanol backbone and the orientation of the p-tolyl and amino substituents. A critical factor influencing the conformational preference is the potential for intramolecular hydrogen bonding .

In many amino alcohols, a hydrogen bond can form between the hydroxyl group (-OH) and the amino group (-NH2), specifically an O-H···N interaction. This interaction leads to the formation of a pseudo-six-membered ring, which significantly stabilizes the conformation. The strength of this intramolecular hydrogen bond is a key determinant of the overall molecular shape in solution and in the gas phase.

The bulky p-tolyl group will also exert significant steric influence, favoring conformations that minimize steric hindrance between the aromatic ring and the propanol backbone. The interplay between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric interactions governs the equilibrium between different conformers.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of different conformers and to quantify the energetic contribution of the intramolecular hydrogen bond.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is typically employed to determine the three-dimensional structure and conformational preferences of molecules like this compound.

X-ray Crystallography

X-ray crystallography provides precise information about the molecular structure in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent or by vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonding in the crystal lattice, can also be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution. Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining spatial proximities between protons.

Detailed NOESY Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) at a concentration of 5-10 mg/mL. The sample is filtered into a high-quality NMR tube.

-

Data Acquisition:

-

A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

The mixing time (τm) is a critical parameter and should be optimized. A series of NOESY experiments with varying mixing times (e.g., 100 ms to 800 ms) are typically performed to monitor the build-up of NOE cross-peaks. For a small molecule like this, a mixing time in the range of 300-500 ms is a good starting point.

-

Other important parameters to set include the number of scans, the relaxation delay, and the spectral width.

-

-

Data Processing and Analysis:

-

The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phasing, and baseline correction.

-

The presence of cross-peaks in the NOESY spectrum indicates that the corresponding protons are close in space (typically < 5 Å). The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

-

By analyzing the pattern of NOE cross-peaks, through-space correlations can be established, providing crucial constraints for determining the preferred conformation in solution. For instance, NOEs between protons on the p-tolyl ring and protons on the propanol backbone can define the orientation of the aromatic ring.

-

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules and for studying their conformation in solution.

Methodology:

-

Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl3) at a concentration that gives an appropriate absorbance in the infrared (IR) spectrum.

-

Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer.

-

Computational Modeling:

-

A conformational search is performed using computational methods (e.g., molecular mechanics or DFT) to identify all low-energy conformers of the molecule.

-

For each stable conformer, the VCD and IR spectra are calculated using quantum chemistry software (e.g., Gaussian).

-

The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate a theoretical spectrum for the molecule.

-

-

Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration and provides insights into the predominant conformations in solution.

Summary of Quantitative Data

As of the date of this document, specific crystallographic data for this compound is not publicly available. However, the crystal structure of the closely related molecule, 3-Methylamino-3-phenylpropan-1-ol , provides valuable insights into the expected bond lengths, angles, and hydrogen bonding patterns.

Table 1: Selected Crystallographic Data for 3-Methylamino-3-phenylpropan-1-ol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 11.987(2) |

| b (Å) | 5.899(1) |

| c (Å) | 14.234(3) |

| β (°) | 109.89(3) |

| Selected Bond Lengths (Å) | |

| C(phenyl)-C(amino) | 1.52 |

| C(amino)-N | 1.47 |

| C(amino)-C(CH2) | 1.53 |

| C(CH2)-C(CH2OH) | 1.51 |

| C(CH2OH)-O | 1.42 |

| **Selected Bond Angles (°) ** | |

| C(phenyl)-C(amino)-N | 111.5 |

| C(phenyl)-C(amino)-C(CH2) | 112.1 |

| C(amino)-C(CH2)-C(CH2OH) | 113.2 |

| C(CH2)-C(CH2OH)-O | 111.8 |

| Hydrogen Bond (O-H···N) | |

| O···N distance (Å) | 2.85 |

| O-H···N angle (°) | 165 |

Data extracted from a representative structure of a similar compound and should be considered as an approximation for this compound.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a flexible molecule like this compound, integrating both computational and experimental approaches.

Caption: Workflow for Conformational Analysis.

Synthesis of 3-Amino-3-p-tolylpropan-1-ol: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 3-Amino-3-p-tolylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. The guide focuses on the selection of starting materials and provides detailed experimental protocols for the key synthetic transformations. All quantitative data is summarized in structured tables for ease of comparison, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a chiral 1,3-amino alcohol derivative. The presence of both an amino and a hydroxyl group, along with a chiral center, makes it a versatile synthon for the construction of more complex molecules with potential therapeutic applications. The selection of an appropriate synthetic route is crucial and is often dictated by the availability and cost of starting materials, desired stereochemistry, and scalability. This guide outlines two principal and practical synthetic strategies: the Mannich reaction followed by reduction, and the direct reduction of a β-amino acid.

Synthetic Pathways

Two primary and well-established synthetic routes for the preparation of this compound are presented below.

Route 1: Mannich Reaction of p-Methylacetophenone followed by Reduction

This two-step approach commences with the Mannich reaction of p-methylacetophenone, formaldehyde, and an amine source to yield a β-amino ketone intermediate. This intermediate is subsequently reduced to the target this compound.

Route 2: Reduction of 3-Amino-3-p-tolylpropionic Acid

This route offers a more direct approach, starting from the commercially available 3-Amino-3-p-tolylpropionic acid, which is reduced to the corresponding amino alcohol.

Starting Materials and Reagents

The selection of starting materials is a critical factor influencing the overall efficiency and cost-effectiveness of the synthesis.

| Starting Material | Synthetic Route | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| p-Methylacetophenone | Mannich Reaction | 122-00-9 | C₉H₁₀O | 134.18 |

| Formaldehyde | Mannich Reaction | 50-00-0 | CH₂O | 30.03 |

| Ammonium Chloride | Mannich Reaction | 12125-02-9 | NH₄Cl | 53.49 |

| 3-Amino-3-p-tolylpropionic Acid | Amino Acid Reduction | 68208-18-4 | C₁₀H₁₃NO₂ | 179.22 |

| Key Reagent | Purpose | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | 16853-85-3 | LiAlH₄ | 37.95 |

| Sodium Borohydride (NaBH₄) | Reducing Agent | 16940-66-2 | NaBH₄ | 37.83 |

| Hydrochloric Acid (HCl) | Catalyst (Mannich) / Salt Formation | 7647-01-0 | HCl | 36.46 |

| Sodium Hydroxide (NaOH) | Base for neutralization/work-up | 1310-73-2 | NaOH | 40.00 |

| Diethyl Ether | Solvent | 60-29-7 | C₄H₁₀O | 74.12 |

| Tetrahydrofuran (THF) | Solvent | 109-99-9 | C₄H₈O | 72.11 |

| Ethanol | Solvent | 64-17-5 | C₂H₆O | 46.07 |

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes.

Protocol 1: Mannich Reaction and Subsequent Reduction

Step 1: Synthesis of 3-Amino-1-(p-tolyl)propan-1-one Hydrochloride (Mannich Reaction)

-

Materials:

-

p-Methylacetophenone

-

Paraformaldehyde

-

Ammonium chloride

-

Ethanol

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization of the product.

-

Collect the solid product, 3-Amino-1-(p-tolyl)propan-1-one hydrochloride, by vacuum filtration.

-

Wash the crystals with cold ethanol and dry under vacuum.

-

Step 2: Reduction of 3-Amino-1-(p-tolyl)propan-1-one to this compound

-

Materials:

-

3-Amino-1-(p-tolyl)propan-1-one hydrochloride

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl Ether

-

Sodium Hydroxide solution

-

-

Procedure:

-

Suspend 3-Amino-1-(p-tolyl)propan-1-one hydrochloride (1.0 eq) in methanol in a round-bottom flask cooled in an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic (pH > 10) by the addition of a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or recrystallization.

-

Protocol 2: Reduction of 3-Amino-3-p-tolylpropionic Acid

-

Materials:

-

3-Amino-3-p-tolylpropionic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Sodium Hydroxide solution

-

-

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, place a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve 3-Amino-3-p-tolylpropionic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water (3x mL).

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the solid aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or recrystallization.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic routes. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

| Synthetic Route | Key Reaction Step | Starting Material | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |

| Route 1 | Mannich Reaction | p-Methylacetophenone | 60-80 | 4-6 | 78-80 (Reflux) |

| Reduction of β-amino ketone | 3-Amino-1-(p-tolyl)propan-1-one | 70-90 | 2-4 | 0 - Room Temperature | |

| Route 2 | Reduction of β-amino acid | 3-Amino-3-p-tolylpropionic Acid | 75-95 | 4-8 | Room Temperature - Reflux |

Conclusion

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this compound. Both the Mannich reaction followed by reduction and the direct reduction of 3-Amino-3-p-tolylpropionic acid are viable and effective methods. The choice between these routes will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Careful optimization of the reaction conditions is recommended to achieve the best possible yields and purity for the final product.

The Enigmatic Origins of 3-Amino-3-p-tolylpropan-1-ol: A Technical Overview of a Molecule Shrouded in Mystery

For Immediate Release

Despite its commercial availability and classification as a potential pharmaceutical intermediate, the discovery and detailed history of 3-Amino-3-p-tolylpropan-1-ol remain largely undocumented in publicly accessible scientific literature and patent databases. This in-depth technical guide seeks to consolidate the fragmented information available for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in our understanding of this intriguing molecule.

Introduction

This compound is a chiral amino alcohol with the chemical formula C₁₀H₁₅NO. The presence of a chiral center at the C3 position gives rise to two enantiomers, (S)-3-Amino-3-p-tolylpropan-1-ol and (R)-3-Amino-3-p-tolylpropan-1-ol, in addition to the racemic mixture. While commercially available from various suppliers, details regarding its initial synthesis, the researchers who first described it, and the primary motivation for its creation are conspicuously absent from the scientific record.

Anecdotal information from chemical suppliers suggests its potential utility as an intermediate in the synthesis of anticancer and antiviral drugs. Furthermore, it has been categorized under the broad term "antipsychotics," although no substantive evidence or biological studies have been found to support this classification.

Physicochemical Properties and Identification

A summary of the key identifiers and properties of this compound and its enantiomers is provided in the table below. This information has been compiled from various chemical supplier databases.

| Property | Racemic this compound | (S)-3-Amino-3-p-tolylpropan-1-ol | (R)-3-Amino-3-p-tolylpropan-1-ol |

| CAS Number | 68208-23-1 | 1213645-36-3 | 1071436-3-6 |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.23 g/mol |

| Appearance | Not specified | Not specified | Not specified |

| Purity | Typically ≥97% | Typically ≥97% | Typically ≥97% |

Synthesis and Experimental Protocols

-

Reduction of a Nitroarene: The synthesis is proposed to begin with the reduction of a p-methylbenzene nitro compound to yield p-methylaniline.

-

Reaction with an Epoxide: The resulting p-methylaniline is then suggested to react with an epoxy ring-containing compound.

-

Formation of the Aminopropanol: This reaction is expected to yield the final this compound.

It is crucial to note that this proposed pathway lacks any specific details regarding reagents, catalysts, reaction conditions, yields, or purification methods. Without this information, reproducing this synthesis would require significant methodological development.

Logical Workflow for the Proposed Synthesis

The logical relationship of the proposed, albeit incomplete, synthesis is depicted below.

Methodological & Application

Application Notes and Protocols for 3-Amino-3-p-tolylpropan-1-ol as a Chiral Auxiliary

Disclaimer: Extensive literature searches did not yield specific examples of 3-Amino-3-p-tolylpropan-1-ol being used as a chiral auxiliary in published research. The following application notes and protocols are hypothetical and based on the general principles of how similar β-amino alcohol chiral auxiliaries are employed in asymmetric synthesis. These are intended to serve as a guide for researchers exploring the potential of this compound.

Introduction to this compound as a Potential Chiral Auxiliary

This compound is a chiral β-amino alcohol. Compounds of this class have the potential to be effective chiral auxiliaries due to their rigid conformational structures upon N-acylation and chelation with metal ions. This rigidity can create a well-defined chiral environment, leading to high diastereoselectivity in reactions at the α-position to the acyl group. The p-tolyl group can provide steric hindrance to influence the approach of incoming reagents, while the hydroxyl group can act as a chelating moiety.

Potential applications for this chiral auxiliary could include:

-

Asymmetric Alkylation: Directing the stereoselective alkylation of enolates derived from N-acylated derivatives.

-

Asymmetric Aldol Reactions: Controlling the stereochemistry of aldol additions to form chiral β-hydroxy carbonyl compounds.

-

Asymmetric Michael Additions: Influencing the conjugate addition of nucleophiles to α,β-unsaturated systems.

The auxiliary is typically attached to a prochiral substrate, a stereoselective reaction is performed, and then the auxiliary is cleaved to yield the enantiomerically enriched product and recover the auxiliary.

Hypothetical Application: Asymmetric Alkylation of a Propionate Moiety

This section outlines a hypothetical protocol for the use of (R)-3-Amino-3-p-tolylpropan-1-ol as a chiral auxiliary in the diastereoselective alkylation of a propionate derivative.

Workflow Diagram:

Caption: General workflow for asymmetric alkylation.

Experimental Protocol:

Step 1: Attachment of the Chiral Auxiliary

-

N-Acylation: To a solution of (R)-3-Amino-3-p-tolylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acylated auxiliary by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

-

Enolate Formation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour to form the lithium enolate.

-

Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq) to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

-

Hydrolysis: Dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide (or another suitable hydrolyzing agent) and stir at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the desired chiral carboxylic acid with an organic solvent.

-

The water-soluble chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

-

Purify the chiral acid product by column chromatography.

Hypothetical Data Presentation:

The efficacy of a chiral auxiliary is determined by the diastereomeric excess (d.e.) of the product before cleavage and the overall yield.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl bromide | >95% | 85 |

| Iodomethane | >90% | 80 |

| Allyl bromide | >92% | 82 |

Signaling Pathway Analogy: Mechanism of Stereochemical Control

The stereochemical outcome is rationalized by the formation of a rigid chelated intermediate.

Caption: Proposed mechanism of stereocontrol.

Upon deprotonation with a strong base, the N-acylated auxiliary can form a five-membered chelated ring with the lithium cation, involving the carbonyl oxygen and the hydroxyl oxygen. This chelation creates a rigid, planar enolate. The bulky p-tolyl group on the stereogenic center of the auxiliary is positioned to effectively block one face of the enolate. Consequently, the incoming electrophile is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective alkylation.

Conclusion and Future Directions

While there is a lack of specific literature on the use of this compound as a chiral auxiliary, its structure suggests it could be a viable candidate for inducing stereoselectivity in various asymmetric transformations. The protocols and rationale presented here are hypothetical and intended to provide a starting point for researchers interested in exploring its potential. Experimental validation is necessary to determine its effectiveness, including the optimal reaction conditions, the scope of applicable electrophiles, and the efficiency of auxiliary cleavage and recovery. Further research could involve modifying the aryl group or the substitution on the amino or hydroxyl groups to fine-tune the steric and electronic properties of the auxiliary for improved performance in specific applications.

Application Notes and Protocols: 3-Amino-3-p-tolylpropan-1-ol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-Amino-3-p-tolylpropan-1-ol as a key intermediate in the production of pharmaceuticals, with a specific focus on the antihistamine agent, Tolpropamine. This document includes detailed synthetic protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry for the development of various therapeutic agents. This document outlines the multi-step synthesis of Tolpropamine, a first-generation antihistamine with anticholinergic properties, using this compound as a pivotal intermediate. The protocols provided herein detail the synthesis of racemic this compound, its subsequent N,N-dimethylation, and its conversion to the active pharmaceutical ingredient (API), Tolpropamine.

Synthesis of Racemic this compound

The synthesis of the racemic parent amino alcohol is a crucial first step. A common and efficient method involves the reduction of 3-amino-3-(p-tolyl)propanoic acid.

Experimental Protocol: Synthesis of 3-Amino-3-(p-tolyl)propanoic acid

A one-pot synthesis method can be employed for the creation of 3-amino-3-arylpropionic acids, providing a straightforward route to the precursor of our key intermediate.

Experimental Protocol: Reduction of 3-Amino-3-(p-tolyl)propanoic acid

The carboxylic acid is reduced to the corresponding primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).

Reaction: 3-amino-3-(p-tolyl)propanoic acid → this compound

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-amino-3-(p-tolyl)propanoic acid in anhydrous tetrahydrofuran (THF) is prepared.

-

The flask is cooled in an ice bath (0 °C).

-

A solution of Lithium Aluminum Hydride (LiAlH4) in THF is added dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

The resulting granular precipitate is filtered off, and the filter cake is washed with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.

Synthesis of Tolpropamine

The conversion of this compound to Tolpropamine involves a three-step process: N,N-dimethylation, dehydration, and hydrogenation.

Step 1: N,N-dimethylation via Eschweiler-Clarke Reaction

The primary amine is converted to a tertiary amine through reductive amination using formaldehyde and formic acid. This classic reaction is known for its high efficiency and avoidance of quaternary ammonium salt formation.[1][2]

Reaction: this compound → 1-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1

Experimental Protocol:

-

To a round-bottom flask, add this compound.

-

Add an excess of aqueous formaldehyde solution and formic acid.

-

The reaction mixture is heated at reflux for several hours until the evolution of carbon dioxide ceases.

-

The mixture is then cooled to room temperature and made alkaline by the addition of a sodium hydroxide solution.

-

The product, 1-phenyl-1-p-tolyl-3-dimethylaminopropanol-1, is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to give the crude N,N-dimethylated product, which can be purified by distillation or chromatography.